molecular formula C19H17NO B13754163 2,5-dimethyl-1-(9H-xanthen-9-yl)pyrrole CAS No. 6319-58-0

2,5-dimethyl-1-(9H-xanthen-9-yl)pyrrole

Cat. No.: B13754163
CAS No.: 6319-58-0
M. Wt: 275.3 g/mol
InChI Key: OFIUEIIKBVLHPT-UHFFFAOYSA-N
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Description

2,5-dimethyl-1-(9H-xanthen-9-yl)pyrrole is an organic compound that features a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a xanthene moiety at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(9H-xanthen-9-yl)pyrrole typically involves the reaction of 2,5-dimethylpyrrole with a xanthene derivative under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where 2,5-dimethylpyrrole reacts with a xanthene halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-1-(9H-xanthen-9-yl)pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the xanthene moiety to its reduced form.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3 and 4 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Pyrrole oxides and xanthene oxides.

    Reduction: Reduced xanthene derivatives.

    Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Scientific Research Applications

2,5-dimethyl-1-(9H-xanthen-9-yl)pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-dimethyl-1-(9H-xanthen-9-yl)pyrrole exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The xanthene moiety can participate in π-π interactions with aromatic amino acids in proteins, while the pyrrole ring can form hydrogen bonds or coordinate with metal ions .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethyl-1-(9H-xanthen-9-yl)-1H-pyrrole
  • 1,5-dimethyl-2-phenyl-4-(9H-xanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one
  • methyl 2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetate

Uniqueness

2,5-dimethyl-1-(9H-xanthen-9-yl)pyrrole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and reactivity .

Properties

CAS No.

6319-58-0

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

2,5-dimethyl-1-(9H-xanthen-9-yl)pyrrole

InChI

InChI=1S/C19H17NO/c1-13-11-12-14(2)20(13)19-15-7-3-5-9-17(15)21-18-10-6-4-8-16(18)19/h3-12,19H,1-2H3

InChI Key

OFIUEIIKBVLHPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2C3=CC=CC=C3OC4=CC=CC=C24)C

Origin of Product

United States

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